molecular formula C16H18ClNO B12317280 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B12317280
M. Wt: 275.77 g/mol
InChI Key: MHCDLVIHTZTPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a precursor in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions starting from commercially available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methoxy and phenyl groups are introduced through subsequent functionalization steps, often involving methylation and Friedel-Crafts acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .

Scientific Research Applications

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antineuroinflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential neuroprotective effects.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties

Uniqueness

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12;/h2-9,16-17H,10-11H2,1H3;1H

InChI Key

MHCDLVIHTZTPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1.Cl

Origin of Product

United States

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